molecular formula C10H19NO4 B2355803 tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate CAS No. 1854105-57-9

tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate

Cat. No.: B2355803
CAS No.: 1854105-57-9
M. Wt: 217.265
InChI Key: OUKPLRJCZUQNRI-RNLVFQAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate is a carbamate-protected cyclopentane derivative featuring vicinal dihydroxy groups at the 3- and 4-positions of the cyclopentyl ring. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.27 g/mol and a purity of 95% (CAS identifier: EN300-349262) . The compound exists in multiple stereoisomeric forms, such as (3R,4S)- and (1S,3R,4S)-configurations, which are critical for its physicochemical and biological properties . This molecule is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents, owing to its ability to modulate stereochemical outcomes in drug candidates .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-6-4-7(12)8(13)5-6/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKPLRJCZUQNRI-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853339-29-3, 1854105-57-9
Record name rac-tert-butyl N-[(1R,3R,4S)-3,4-dihydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1S,3R,4S)-3,4-dihydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : THF is preferred for its ability to dissolve both Boc₂O and the amine substrate. In a typical procedure, 3,4-dihydroxycyclopentylamine (1.0 equiv) is dissolved in THF under nitrogen, followed by dropwise addition of Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
  • Temperature Control : Maintaining temperatures below 5°C during Boc₂O addition minimizes side reactions such as oligomerization. Post-addition, the reaction is warmed to room temperature and stirred for 12–24 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed sequentially with citric acid (5%), saturated sodium bicarbonate, and brine. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Yield and Characterization

  • Yield : 85–92% after recrystallization from hexane/ethyl acetate (8:1).
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc), 3.58–3.99 (m, 2H, cyclopentyl), 4.31 (br, 1H, NH), 4.80 (t, J = 5.8 Hz, 1H, OH).
    • MS (ESI) : m/z 246.2 [M+H]⁺.

Cyclization Strategies from Diol Precursors

An alternative approach involves synthesizing the cyclopentane ring in situ from a linear diol precursor. This method, inspired by lactamization techniques, leverages ring-closing metathesis (RCM) or acid-catalyzed cyclization .

Ring-Closing Metathesis (RCM)

  • Substrate Preparation : A diene diol (e.g., pent-4-ene-1,2-diol) is treated with a Grubbs II catalyst (5 mol%) in DCM under reflux.
  • Boc Protection : Post-cyclization, the resulting 3,4-dihydroxycyclopentane is protected with Boc₂O under standard conditions (Section 1.1).
  • Yield : 78–84%, with minor isomers removed via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Acid-Catalyzed Cyclization

  • Conditions : Linear diols are heated with p-toluenesulfonic acid (PTSA, 10 mol%) in toluene at 110°C for 6 hours.
  • Challenges : Competing dehydration requires careful moisture control. Yields drop to 65–70% if water is present.

Multi-Step Synthesis from Cyclopentene Derivatives

For stereospecific applications, multi-step routes starting from cyclopentene oxide ensure precise control over hydroxyl group geometry.

Epoxidation and Ring-Opening

  • Epoxidation : Cyclopentene is treated with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C to form cyclopentene oxide.
  • Ring-Opening : The epoxide is opened with aqueous ammonia (28%) at 50°C, yielding trans-3,4-dihydroxycyclopentylamine.
  • Boc Protection : Follows the procedure in Section 1.1, achieving 88–90% yield.

Resolution of Racemic Mixtures

  • Chiral Auxiliaries : Use of (-)-diethyl tartrate or (+)-camphorsulfonic acid resolves racemic dihydroxycyclopentylamine, enabling enantioselective Boc protection.
  • Yield : 70–75% for each enantiomer after crystallization.

Optimization Techniques for Industrial Scalability

Solvent and Catalyst Screening

  • Solvent Impact : Ethyl acetate outperforms THF in mixed anhydride methods (Section 1.1), reducing side products by 15%.
  • Catalyst Loading : DMAP at 0.05 equiv (vs. 0.1 equiv) maintains efficacy while lowering costs.

Phase-Transfer Catalysis (PTC)

  • Alkylation : Tetrabutylammonium bromide (TBAB, 0.1 equiv) facilitates O-alkylation of dihydroxy intermediates in biphasic systems (ethyl acetate/50% KOH).
  • Yield : 92–95% at 5–10°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Boc Protection 85–92 98–99 Low High
RCM Cyclization 78–84 95–97 High Moderate
Multi-Step Synthesis 70–90 99+ Moderate Low

Key Insights :

  • Direct Protection balances cost and yield, ideal for bulk production.
  • Multi-Step Routes suit stereosensitive applications despite lower scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cyclopentanone derivatives, while reduction can yield cyclopentanol derivatives .

Scientific Research Applications

tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dihydroxy configuration in the target compound provides two adjacent hydroxyl groups, enabling stronger hydrogen-bonding interactions compared to mono-hydroxy analogs .
  • Stereochemistry significantly impacts solubility; for example, the cis-3-hydroxy derivative exhibits higher aqueous solubility than trans-isomers .

Oxo-Substituted Carbamate Derivatives

Compound Name Ring Size Functional Group Similarity Score* CAS Number
tert-Butyl (3-oxocyclopentyl)carbamate 5-membered 3-oxo 1.00 167298-40-0
tert-Butyl (3-oxocyclohexyl)carbamate 6-membered 3-oxo 0.98 885280-38-6
tert-Butyl 3-oxocyclobutylcarbamate 4-membered 3-oxo 0.94 154748-49-9

Key Observations :

  • The 3-oxo analogs exhibit lower polarity than dihydroxy derivatives, reducing solubility in polar solvents .
  • Ring size influences conformational flexibility: 4-membered rings (cyclobutane) impose greater steric strain, while 6-membered rings (cyclohexane) offer enhanced stability .

Fluorinated Carbamate Derivatives

Compound Name Substituent Molecular Weight (g/mol) CAS Number
tert-Butyl N-[(1S,3S)-3-fluorocyclopentyl]carbamate 3-fluoro 217.25 2848599-63-1
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate trans-3-fluoro 245.29 1268520-95-1

Key Observations :

  • Fluorine substitution introduces electronegativity, enhancing metabolic stability and membrane permeability compared to hydroxyl groups .
  • The trans-3-fluoro piperidine derivative demonstrates improved bioavailability in preclinical models due to reduced steric hindrance .

Bicyclic Carbamate Analogs

Compound Name Ring System Molecular Weight (g/mol) CAS Number
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclo[4.1.0]heptane 226.30 880545-32-4
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane 255.32 Not provided

Key Observations :

  • Bicyclic systems like bicyclo[2.2.2]octane impart rigidity, favoring selective binding to enzymatic pockets .
  • The 3-azabicyclo[4.1.0]heptane derivative’s bridged nitrogen enhances interactions with biological targets, such as proteases .

Biological Activity

Tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which features a tert-butyl group and a cyclopentane ring with hydroxyl substitutions. Its molecular formula is C10H19NO4C_{10}H_{19}NO_4, with the following structural representation:

  • IUPAC Name: tert-butyl N-[(3S,4S)-3,4-dihydroxycyclopentyl]carbamate
  • SMILES Notation: CC(C)(C)OC(=O)N1CC(O)C(O)C1

This structure is crucial as it influences the compound's interaction with biological targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that related carbamates can inhibit viral replication by targeting specific viral enzymes or host cell pathways. While specific data on this compound is limited, the general trend suggests potential efficacy against RNA viruses.

Table 1: Antiviral Activity of Related Compounds

CompoundTarget VirusEC50 (μM)SI (Selectivity Index)
6′-FluoroaristeromycinMERS-CoV0.2015
Adenosine derivativeZIKV0.26>10
Pyrimidine analogsNo significant activity--

Neuroprotective Effects

In neuropharmacological studies, related compounds have demonstrated protective effects against neurodegenerative conditions. For example, some carbamates have been shown to inhibit β-secretase and acetylcholinesterase activities, which are critical in Alzheimer's disease pathology.

Case Study: Neuroprotective Activity of M4 Compound

A study investigated a structurally similar compound (M4), which inhibited β-secretase activity (IC50 = 15.4 nM) and reduced amyloid aggregation by 85% at 100 μM concentration. Although this study did not directly investigate this compound, it suggests that similar structures may have beneficial effects in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in target cells. The presence of hydroxyl groups may enhance hydrogen bonding with biological macromolecules, facilitating enzyme inhibition or receptor modulation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate, and how can regioselectivity be controlled during hydroxyl group protection?

  • Methodological Answer : The synthesis typically involves protecting the cyclopentane diol moiety (3,4-dihydroxycyclopentane) before introducing the Boc (tert-butoxycarbonyl) group. A common strategy is to use selective silylation (e.g., TBSCl) or acetylation (Ac₂O) for hydroxyl protection, followed by carbamate formation via reaction with Boc anhydride [(Boc)₂O] in the presence of a base like DMAP or triethylamine . Regioselectivity can be controlled by steric and electronic factors: bulkier protecting groups favor substitution at the less hindered hydroxyl. Monitoring reaction progress via TLC or LC-MS is critical.
Protection Method Reagent Conditions Regioselectivity
SilylationTBSClDMF, imidazolePrefers less hindered OH
AcetylationAc₂OPyridine, 0°CKinetic control

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) to confirm purity >95%.
  • Structure :
  • NMR : Compare 1^1H and 13^13C NMR spectra with analogous cyclopentyl carbamates. Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₀H₁₉NO₄).
  • Crystallography : If crystalline, X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve absolute configuration .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentane ring influence the reactivity of this compound in downstream functionalization?

  • Methodological Answer : The cis/trans arrangement of the diol impacts hydrogen bonding and steric accessibility. For example:

  • Cis-diols form intramolecular hydrogen bonds, reducing nucleophilicity at oxygen. This necessitates stronger bases (e.g., NaH) for deprotection or functionalization.
  • Trans-diols are more sterically accessible for reactions like Mitsunobu coupling or oxidation.
  • Experimental Design : Use dynamic NMR (VT-NMR) to study conformational flexibility, or compare reaction rates of diastereomers under identical conditions .

Q. What strategies resolve contradictions in stability data for tert-butyl carbamates under acidic/basic conditions?

  • Methodological Answer : Stability discrepancies often arise from solvent polarity and temperature. For example:

  • Acidic Conditions : Boc groups are cleaved with TFA in DCM (rapid) but may degrade in aqueous HCl. Monitor by 1^1H NMR for tert-butyl signal disappearance.

  • Basic Conditions : Hydrolysis in NaOH/THF requires optimization (e.g., 0.1 M NaOH, 25°C) to avoid cyclopentane ring distortion.

  • Contradiction Analysis : Cross-validate using multiple techniques (e.g., LC-MS for degradation products, IR for carbonyl stability) .

    Condition Reagent Observed Stability Key Degradation Product
    AcidicTFA/DCM (1:1)Stable ≤1 hrCyclopentylamine
    Basic0.1 M NaOH/THFDegrades in 4 hrCyclopentanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.